

RdRP-IN-4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *RdRP-IN-4*

Cat. No.: *B12398717*

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An In-depth Analysis of the Chemical Structure, Properties, and Antiviral Activity of a Novel Influenza Virus RNA-Dependent RNA Polymerase Inhibitor.

This technical guide provides a comprehensive overview of **RdRP-IN-4**, a potent and orally active inhibitor of the influenza A virus RNA-dependent RNA polymerase (RdRp). The document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel anti-influenza therapeutics.

Chemical Identity and Physicochemical Properties

RdRP-IN-4, also identified as compound 11q in its initial publication, is an aryl benzoyl hydrazide analog. Its chemical structure and key identifiers are detailed below.

Property	Value
IUPAC Name	(E)-N'-(4-chlorobenzylidene)-3-hydroxy-4-methoxy-2-nitrobenzohydrazide
Molecular Formula	C ₁₅ H ₁₂ ClN ₃ O ₅
Molecular Weight	349.73 g/mol
SMILES	<chem>COC1=C(C(=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl)--INVALID-LINK--[O-])O</chem>
Appearance	Solid

Biological Activity and Pharmacological Properties

RdRP-IN-4 has demonstrated potent inhibitory activity against various strains of influenza virus. Its mechanism of action involves the direct targeting of the PB1 subunit of the viral RNA-dependent RNA polymerase, an essential enzyme for viral replication.

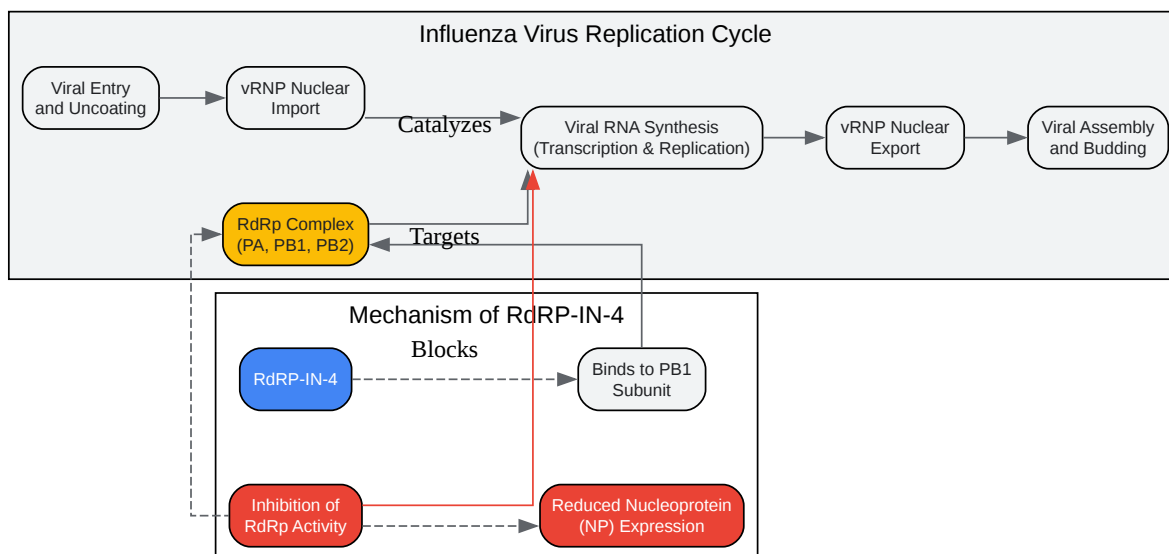
Antiviral Activity

The antiviral efficacy of **RdRP-IN-4** has been evaluated in Madin-Darby Canine Kidney (MDCK) cells. The half-maximal effective concentration (EC_{50}) values against different influenza virus strains are summarized in the table below.

Virus Strain	EC_{50} (nM)	Cell Line
H5N1 (avian)	18	MDCK
H1N1 (A/PR/8/34)	53	MDCK
Influenza B (B/Lee/1940)	20	MDCK

Mechanism of Action

RdRP-IN-4 functions as a non-nucleoside inhibitor of the influenza virus RdRp. It exerts its antiviral effect by binding to the PB1 subunit of the polymerase complex, thereby disrupting its function and inhibiting viral RNA synthesis. This targeted action on a viral-specific enzyme contributes to its selective antiviral activity. Furthermore, studies have shown that **RdRP-IN-4** significantly reduces the expression of viral nucleoprotein (NP) in a dose-dependent manner.



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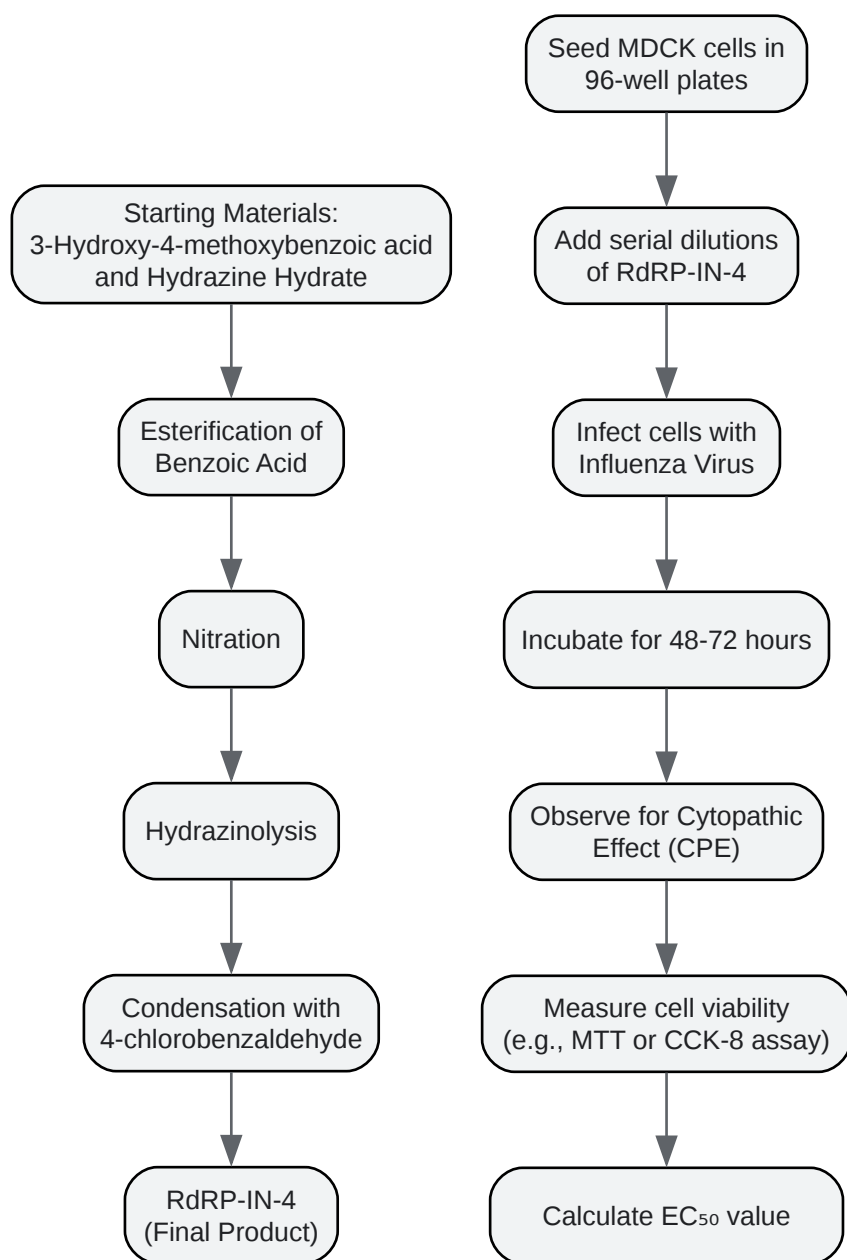
Mechanism of action of **RdRP-IN-4**.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of **RdRP-IN-4**, based on published research.

Chemical Synthesis of RdRP-IN-4

The synthesis of **RdRP-IN-4** (compound 11q) is achieved through a multi-step process, as described by Liu et al. (2022). The general workflow is outlined below.



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